

# An In-depth Technical Guide to 2,6-Difluoro-3-methylphenol

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## Compound of Interest

Compound Name: 2,6-Difluoro-3-methylphenol

Cat. No.: B1304721

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CAS Number: 261763-46-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Difluoro-3-methylphenol**, a fluorinated aromatic compound of interest in chemical synthesis and drug discovery. The strategic placement of two fluorine atoms and a methyl group on the phenol ring imparts unique electronic and steric properties, making it a valuable building block for novel molecules. This document consolidates available data on its physicochemical properties, safety and handling, spectroscopic information, and potential applications, alongside generalized experimental protocols for its synthesis and analysis.

## Chemical and Physical Properties

**2,6-Difluoro-3-methylphenol** is a solid at room temperature. The introduction of fluorine atoms is known to influence acidity, lipophilicity, and metabolic stability, properties that are critical in the design of bioactive molecules.<sup>[1]</sup>

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>2</sub> O	[2]
Molecular Weight	144.12 g/mol	[2]
Physical Form	Solid	
Boiling Point	Not available	
Melting Point	Not available	
Computed LogP	1.97882	[3]
Topological Polar Surface Area (TPSA)	20.23 Å <sup>2</sup>	[3]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2,6-Difluoro-3-methylphenol**. While experimental NMR data is not readily available in the public domain, IR and Raman spectroscopic data have been reported.

Spectroscopic Technique	Data Summary	Reference(s)
Infrared (IR) Spectroscopy	Attenuated Total Reflectance (ATR-IR) and Fourier-Transform Infrared (FTIR) spectra have been recorded, providing information on the functional groups and bond vibrations within the molecule.	[2]
Raman Spectroscopy	FT-Raman spectra are available, offering complementary vibrational data to the IR spectrum.	[2]
$^1\text{H}$ , $^{13}\text{C}$ , $^{19}\text{F}$ NMR	Experimentally determined Nuclear Magnetic Resonance (NMR) data for 2,6-Difluoro-3-methylphenol are not currently published in readily accessible literature or databases. One major supplier notes that they do not collect analytical data for this compound.	

## Safety and Handling

**2,6-Difluoro-3-methylphenol** is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Classification:

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)	Reference(s)
Acute Toxicity, Oral	GHS06	Danger	H301: Toxic if swallowed	[2]
Skin Corrosion/Irritation	GHS05	Danger	H314: Causes severe skin burns and eye damage	[2]
Acute Toxicity, Dermal	GHS06	Danger	H311: Toxic in contact with skin (classification varies)	[2]

## Potential Applications in Drug Development

While specific applications of **2,6-Difluoro-3-methylphenol** in drug development are not extensively documented in public literature, fluorinated phenols are recognized as important intermediates in medicinal chemistry. The incorporation of fluorine atoms can enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[1] Related fluorinated phenol derivatives are utilized in the synthesis of complex heterocyclic structures, such as indole-like molecules, which are investigated for their potential to modulate biological targets like the ROR-gamma-t pathway.[4] The unique substitution pattern of **2,6-Difluoro-3-methylphenol** makes it a candidate for use as a building block in the synthesis of novel therapeutic agents where fine-tuning of electronic and steric properties is desired.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2,6-Difluoro-3-methylphenol** are not specifically published. However, the following sections provide generalized methodologies based on established procedures for similar fluorinated phenols.

## General Synthesis of Fluorinated Phenols

The synthesis of fluorinated phenols can be approached through various methods, including the diazotization of a corresponding aromatic amine followed by hydrolysis, or the

deoxyfluorination of a dihydroxylated precursor. A plausible synthetic route for **2,6-Difluoro-3-methylphenol** could involve the fluorination of a suitable precursor.

#### Example General Protocol: Deoxyfluorination of a Phenol

This protocol is a generalized procedure and would require optimization for the specific synthesis of **2,6-Difluoro-3-methylphenol**.

- **Reaction Setup:** In a nitrogen-filled glovebox, the starting phenol (1.0 equiv), an appropriate fluoride source such as cesium fluoride (CsF) (3.0 equiv), and a deoxyfluorination reagent (e.g., PhenoFluor) (1.2 equiv) are added to a dry reaction vial.
- **Solvent Addition:** Anhydrous solvent (e.g., toluene or dioxane) is added to the vial.
- **Reaction Conditions:** The vial is sealed and removed from the glovebox. The mixture is stirred at room temperature for 30 minutes, followed by heating at an elevated temperature (e.g., 110 °C) for 24 hours.
- **Workup:** The reaction mixture is cooled to room temperature and filtered through a pad of celite, eluting with a suitable organic solvent (e.g., dichloromethane).
- **Purification:** The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the fluorinated phenol product.

## General Analytical Methods

The purity and identity of **2,6-Difluoro-3-methylphenol** can be assessed using standard chromatographic and spectroscopic techniques.

#### Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **GC Conditions:** A capillary column suitable for the analysis of phenols (e.g., a DB-5 or equivalent) is used. The oven temperature is programmed with an initial hold, a ramp to a final temperature, and a final hold to ensure separation from any impurities or starting materials.

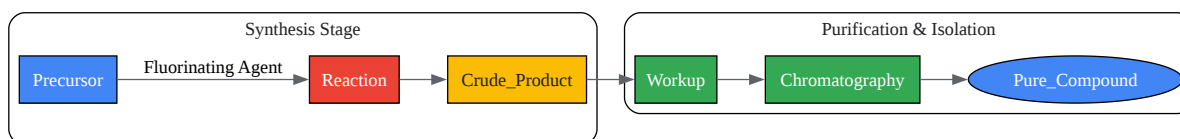
- MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range appropriate for the parent ion and expected fragments of **2,6-Difluoro-3-methylphenol**.

#### High-Performance Liquid Chromatography (HPLC)

- Mobile Phase: A reversed-phase C18 column is typically used. The mobile phase would consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
- Detection: A UV detector is set to a wavelength where the phenol chromophore absorbs, typically around 270-280 nm.
- Quantification: For quantitative analysis, a calibration curve is generated using standards of known concentration.

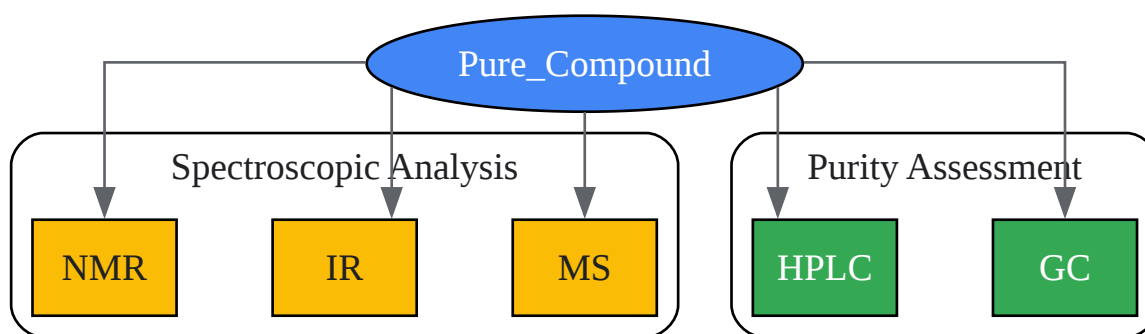
## Visualized Workflows

The following diagrams illustrate generalized workflows for the synthesis and characterization of a fluorinated phenol such as **2,6-Difluoro-3-methylphenol**.



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Caption: Generalized workflow for the synthesis and purification of a fluorinated phenol.



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